5-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H14ClNO3. It is a derivative of tetrahydroisoquinoline, a structure found in various natural products and therapeutic lead compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride typically involves the functionalization of tetrahydroisoquinoline derivatives. One common method is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . The resulting intermediate is then subjected to further functionalization to introduce the methoxy and carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
5-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways . The compound may also inhibit certain enzymes involved in neuroinflammation, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the methoxy and carboxylic acid groups.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A similar compound with the methoxy group at a different position.
Uniqueness
5-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C11H14ClNO3 |
---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-15-9-4-2-3-8-7(9)5-6-12-10(8)11(13)14;/h2-4,10,12H,5-6H2,1H3,(H,13,14);1H |
InChI Key |
GSYAUHNRYGNDMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCNC2C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.